Quantified mGluR5 Antagonist Activity: Selectivity Basis for CNS Chemical Tool Applications
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid exhibits measurable antagonist activity at human mGluR5 with an IC₅₀ of 31.6 μM (31,600 nM) in a calcium mobilization assay using CHO cells expressing the receptor [1]. This activity distinguishes the compound from structurally similar benzodioxole derivatives lacking the β-amino acid motif, for which no mGluR5 activity data are reported. While 31.6 μM represents modest potency, it establishes a quantifiable starting point for structure-activity relationship (SAR) exploration that cannot be assumed for uncharacterized analogs.
| Evidence Dimension | In vitro antagonist activity at human mGluR5 |
|---|---|
| Target Compound Data | IC₅₀ = 31,600 nM (31.6 μM) |
| Comparator Or Baseline | Uncharacterized benzodioxole-butanoic acid analogs (no reported mGluR5 activity data) |
| Quantified Difference | Activity detected versus unknown/undetected activity in comparators |
| Conditions | CHO cells expressing human mGluR5; doxycycline-induced calcium mobilization assay |
Why This Matters
This quantifiable activity provides a validated screening hit for mGluR5-targeted CNS programs, enabling SAR expansion that uncharacterized analogs cannot offer.
- [1] BindingDB. BDBM50483154 (CHEMBL1630072): Antagonist activity at human mGluR5 expressed in CHO cells. IC50 = 3.16E+4 nM. View Source
